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molecular formula C8H10N2O2 B8376596 4-Hydroxy-3-(methylamino)benzamide

4-Hydroxy-3-(methylamino)benzamide

Cat. No. B8376596
M. Wt: 166.18 g/mol
InChI Key: YLVZZJAGBQNYLP-UHFFFAOYSA-N
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Patent
US08710098B2

Procedure details

Using 3-methylamino-4-hydroxylbenzoic acid and 2,6-dimethoxy-4-aminopyrimidine as materials, compound 3 is synthesized following a similar method as in Example 28. Yield: 67%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6](O)=[O:7].COC1N=C(N)C=C(OC)[N:16]=1>>[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([NH2:16])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC=1C=C(C(=O)O)C=CC1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=CC(=N1)N)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C(C(=O)N)C=CC1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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